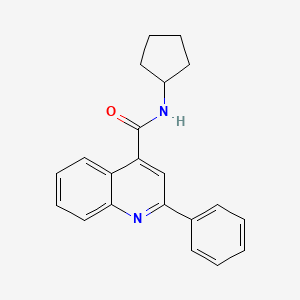![molecular formula C16H11F3N2O2 B5689235 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone, also known as TFP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the family of pyridazinone derivatives and is known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to interact with various cellular targets including enzymes, receptors, and ion channels. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has also been found to inhibit the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB). In addition, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been shown to induce the expression of heat shock proteins (HSPs), which are involved in cellular stress responses.
実験室実験の利点と制限
One of the major advantages of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1. This makes it a valuable tool for studying the role of COX-2 in various biological processes. However, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has some limitations as well. It has been found to be unstable in aqueous solutions and has a short half-life in vivo. In addition, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to exhibit some toxicity at high concentrations.
将来の方向性
There are several areas of future research that could be explored using 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone. One area of interest is the development of more stable analogs of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone that could be used in vivo. Another area of interest is the study of the role of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Finally, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone could be used as a tool for studying the role of COX-2 in various disease states such as cancer and inflammation.
In conclusion, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit a wide range of biological activities and has been used as a tool for studying various biological processes. While 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has some limitations, it remains a valuable tool for studying the role of COX-2 in various biological processes and disease states.
合成法
The synthesis of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone involves the reaction of 2-furylacetonitrile with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction to form the final compound.
科学的研究の応用
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-viral properties. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has also been used as a fluorescent probe for studying protein-ligand interactions.
特性
IUPAC Name |
6-(furan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-4-1-3-11(9-12)10-21-15(22)7-6-13(20-21)14-5-2-8-23-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTSXMZRXKUBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)
![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)

![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)

![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)
![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)